2,3-Dihydroxybenzoylglycine
CAS No.: 16414-49-6
Cat. No.: VC21034852
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16414-49-6 |
---|---|
Molecular Formula | C9H9NO5 |
Molecular Weight | 211.17 g/mol |
IUPAC Name | 2-[(2,3-dihydroxybenzoyl)amino]acetic acid |
Standard InChI | InChI=1S/C9H9NO5/c11-6-3-1-2-5(8(6)14)9(15)10-4-7(12)13/h1-3,11,14H,4H2,(H,10,15)(H,12,13) |
Standard InChI Key | QEQVYIIYYNYLHC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O |
Canonical SMILES | C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O |
Introduction
Chemical Structure and Properties
2,3-Dihydroxybenzoylglycine consists of 2,3-dihydroxybenzoic acid (2,3-DHBA) conjugated with glycine through an amide bond. The catechol moiety (two adjacent hydroxyl groups on the benzene ring) is responsible for its iron-chelating properties and biological activities.
Table 1: Chemical Properties of 2,3-Dihydroxybenzoylglycine
Property | Value |
---|---|
Molecular Formula | C₉H₉NO₅ |
Molecular Weight | 211.17 g/mol |
Chemical Structure | 2,3-dihydroxybenzoic acid conjugated with glycine |
Synonyms | DHBG, Itoic acid, N-(2,3-dihydroxybenzoyl)glycine |
Functional Group | Catechol (1,2-dihydroxybenzene) |
Solubility | Soluble in ethyl acetate |
Iron-binding capacity | Forms stable complexes with Fe³⁺ |
Biosynthesis and Production
Isolation Methods
The production of 2,3-dihydroxybenzoylglycine has been documented in several bacterial species, particularly Bacillus subtilis, under iron-limited conditions. According to research by Ahire et al., DHBG can be isolated using the following procedure:
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Bacillus subtilis ST13 (3% v/v) is inoculated in a chemically defined low iron medium (CDLIM).
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The culture is incubated for 36 hours at 37°C with shaking at 120 rpm.
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The compound is extracted using ethyl acetate.
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Purification is achieved via XAD-4 column chromatography.
Genetic Regulation
The biosynthesis of 2,3-dihydroxybenzoylglycine in bacteria is tightly regulated by iron availability. The genes involved in DHBG production are controlled by the Fur (ferric uptake regulator) repressor, which ensures these genes are only expressed when iron concentration in the environment is low .
In Escherichia coli, the genes responsible for the synthesis and activation of 2,3-dihydroxybenzoic acid have been localized to a 4.2-kilobase chromosomal DNA fragment. The gene cluster includes entE, entBG, and entAC, organized as three independent transcriptional units .
Table 2: Genes and Enzymes Involved in 2,3-DHBA/DHBG Biosynthesis
Gene | Enzyme | Function | Molecular Weight (Daltons) |
---|---|---|---|
entA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Catalyzes conversion of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate | ~26,000 |
entB | - | Involved in synthesis of DHB from chorismic acid | 32,500 |
entC | - | Involved in synthesis of DHB from chorismic acid | Part of a 26,000-dalton polypeptide |
entE | - | Involved in activation of 2,3-DHBA | 58,000 |
The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EC 1.3.1.28) catalyzes a critical step in this biosynthetic pathway, converting 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate using NAD⁺ as a cofactor .
Role in Bacterial Iron Acquisition
Siderophore Function
2,3-Dihydroxybenzoylglycine functions primarily as an iron chelator, helping bacteria access iron under iron-limited conditions. In laboratory strains of Bacillus subtilis, DHBG serves as a siderophore precursor, although it is of secondary importance compared to the more complex siderophore bacillibactin .
Research has demonstrated that DHBG can promote ⁵⁵Fe uptake in Brucella abortus through an energy-dependent mechanism, confirming its role in iron acquisition. Similarly, other monocatechols like 2,3-dihydroxybenzoyl-Ser also demonstrated the ability to promote iron uptake .
Species-Specific Roles
The importance of 2,3-dihydroxybenzoylglycine and related compounds varies across bacterial species:
Table 3: Iron Acquisition Role of 2,3-Dihydroxybenzoylglycine in Different Bacteria
Bacterial Species | Role in Iron Acquisition |
---|---|
Bacillus subtilis | Siderophore precursor; secondary importance compared to bacillibactin |
Brucella abortus | Promotes ⁵⁵Fe uptake via energy-dependent mechanism |
Escherichia coli | Component in the enterobactin biosynthetic pathway |
Relationship to Other Siderophores
2,3-Dihydroxybenzoylglycine is structurally and functionally related to several other siderophores:
Bacillibactin
In Bacillus subtilis, DHBG serves as a precursor to bacillibactin, which is the cyclic trimeric lactone of 2,3-dihydroxybenzoyl-Gly-Thr. This more complex siderophore was initially named corynebactin but is now referred to as bacillibactin .
Enterobactin
Enterobactin represents an archetypical catecholate siderophore with a structure based on 2,3-dihydroxybenzoate moieties. While more complex than DHBG, it shares the core catechol structure that is essential for iron binding .
Azotochelin
Azotochelin ((2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid) contains two 2,3-dihydroxybenzoyl moieties and is structurally related to DHBG. It has a molecular weight of 418.40 g/mol and contains multiple hydroxyl groups that contribute to its iron-binding capacity .
Table 4: Related Siderophores and Their Relationship to 2,3-Dihydroxybenzoylglycine
Siderophore | Structural Relationship to DHBG | Producing Organism(s) |
---|---|---|
Bacillibactin | Cyclic trimeric lactone of 2,3-dihydroxybenzoyl-Gly-Thr; DHBG is a precursor | Bacillus subtilis |
Enterobactin | Contains three 2,3-dihydroxybenzoyl moieties in a cyclic structure | Enterobacteria including E. coli |
Azotochelin | Contains two 2,3-dihydroxybenzoyl moieties linked to lysine | Various bacteria |
2,3-Dihydroxybenzoyl-Serine | Similar to DHBG but with serine instead of glycine | Various bacteria including B. abortus |
Biological Activities
Antioxidant Properties
Research by Ahire et al. demonstrated that 2,3-dihydroxybenzoylglycine possesses significant radical scavenging activity, particularly when free from iron. Studies using DPPH (α,α−Diphenyl−β−Picrylhydrazyl) radical scavenging assays showed that DHBG effectively neutralizes free radicals .
Table 5: Biological Activities of 2,3-Dihydroxybenzoylglycine
Activity | Description | Optimal Condition | Research Method |
---|---|---|---|
Radical Scavenging | High efficiency in neutralizing free radicals | When free from iron | DPPH radical scavenging assay |
DNA Protection | Prevents radical-induced DNA fragmentation | When free from iron | DNA cleavage inhibition assay |
The catechol structure of DHBG likely contributes to these activities, as catechols are known to possess electron-donating properties that can neutralize reactive oxygen species and protect biological molecules from oxidative damage.
Metabolism and Degradation
The bacterial degradation of 2,3-dihydroxybenzoate (a component of DHBG) has been studied in Pseudomonas reinekei MT1. This organism possesses a dhb gene cluster that encodes enzymes for the catabolism of 2,3-dihydroxybenzoate via meta-cleavage of the aromatic ring .
The degradation pathway involves:
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3,4-dioxygenation catalyzed by DhbA extradiol dioxygenase, producing 2-hydroxy-3-carboxymuconate
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Decarboxylation by DhbB to form 2-hydroxymuconic semialdehyde
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Dehydrogenation and further degradation to citrate cycle intermediates
Table 6: Enzymes Involved in 2,3-Dihydroxybenzoate Degradation
Enzyme | Function | Substrate | Product |
---|---|---|---|
DhbA extradiol dioxygenase | 3,4-dioxygenation | 2,3-dihydroxybenzoate | 2-hydroxy-3-carboxymuconate |
DhbB | Decarboxylation | 2-hydroxy-3-carboxymuconate | 2-hydroxymuconic semialdehyde |
DhbC-H | Further metabolism | 2-hydroxymuconic semialdehyde | Citrate cycle intermediates |
The expression of these degradation enzymes is highly regulated, with genes of the dhB gene cluster being highly expressed during growth with 2,3-dihydroxybenzoate .
Applications and Future Directions
Antimicrobial Research
Understanding siderophore-mediated iron acquisition in bacteria could lead to novel antimicrobial strategies. Since iron acquisition is critical for bacterial survival and virulence, targeting these pathways might offer new approaches to combat bacterial infections.
Agricultural Applications
Knowledge of siderophores like DHBG could be applied in agriculture to:
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Enhance plant iron nutrition in iron-deficient soils
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Develop biocontrol agents against plant pathogens
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Improve plant growth promotion by beneficial microorganisms
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